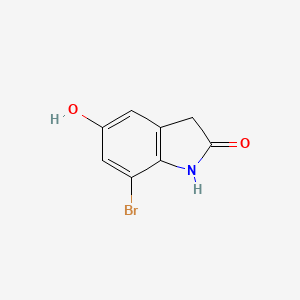
7-Bromo-5-hydroxyindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-5-hydroxy-indolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 7-bromo-5-hydroxy-indolin-2-one is of particular interest due to its unique chemical structure, which includes a bromine atom and a hydroxyl group attached to the indolin-2-one core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-hydroxy-indolin-2-one typically involves the bromination of 5-hydroxy-indolin-2-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indolin-2-one core in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of 7-bromo-5-hydroxy-indolin-2-one may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-5-hydroxy-indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 7-bromo-5-hydroxy-indolin-2-one involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit the function of certain enzymes by forming stable complexes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-hydroxy-indolin-2-one: Lacks the bromine atom, which may result in different biological activities.
7-bromo-indolin-2-one: Lacks the hydroxyl group, affecting its reactivity and interactions with biological targets.
5-bromo-7-hydroxy-indolin-2-one: A positional isomer with potentially different properties and applications
Uniqueness
7-bromo-5-hydroxy-indolin-2-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
7-bromo-5-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-6-3-5(11)1-4-2-7(12)10-8(4)6/h1,3,11H,2H2,(H,10,12) |
Clé InChI |
BOERTWCQBNVYLL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)O)Br)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















